5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
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Overview
Description
5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a member of furans and an aromatic amide.
Scientific Research Applications
Reductive Alkylation Studies
Research has explored the reductive alkylation properties of similar methylpyrrole carboxylic esters, highlighting their potential in synthesizing various substituted pyrroles. For example, reductive alkylations have been shown to be effective with pyrroles, indicating the potential of these compounds in creating diverse chemical structures (Roomi & Macdonald, 1970).
Lipoxygenase Inhibition
Studies on similar furan derivatives, such as 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester derivatives, have identified potent inhibitory activity on soybean lipoxygenase enzyme. This indicates potential applications in addressing inflammatory processes and diseases (Vinayagam et al., 2017).
Cardiotonic Activity
Compounds like ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3- pyridinecarboxylic acids have been tested for cardiotonic activity, suggesting a possible role in heart-related treatments. These studies provide insights into the potential medical applications of similar compounds (Mosti et al., 1992).
Molecular Structure and DFT Calculations
Ab initio and DFT calculations have been conducted on analogous compounds to determine their molecular structure, energy distributions, and atomic charge distributions. This research helps understand the physical and chemical properties of these complex molecules (Patel et al., 2013).
Synthesis and Cytotoxicity Evaluation
Some esters of pyrrole-carboxylic acid have been synthesized and evaluated for their cytotoxicity against specific cell lines, hinting at the potential of these compounds in cancer research and treatment (Liu et al., 2006).
Crystal Structure and Biological Activity
The synthesis, crystal structure, and biological activities of pyrrole derivatives have been extensively studied, providing valuable insights into their potential therapeutic applications and underlying mechanisms (Patel et al., 2012).
properties
Molecular Formula |
C23H22N2O7 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 5-[2-[2-(furan-2-carbonylamino)benzoyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O7/c1-4-30-23(29)19-13(2)20(24-14(19)3)17(26)12-32-22(28)15-8-5-6-9-16(15)25-21(27)18-10-7-11-31-18/h5-11,24H,4,12H2,1-3H3,(H,25,27) |
InChI Key |
NFJSJDPZIWMCCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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